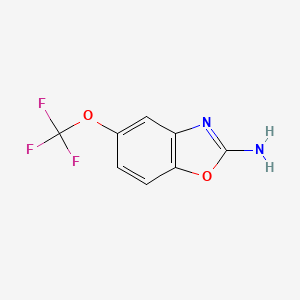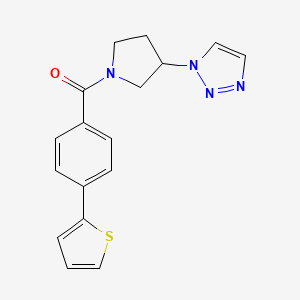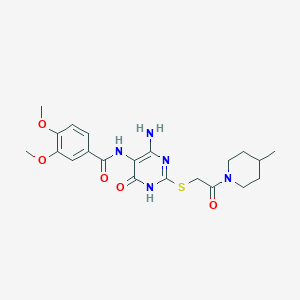![molecular formula C20H28ClFN2O2 B2384066 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one CAS No. 1705235-74-0](/img/structure/B2384066.png)
3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one is a complex organic compound that features a unique combination of functional groups, including a chlorinated and fluorinated phenyl ring, a methoxy group, and a bipiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated phenyl precursor. One common method involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to introduce the bipiperidine and methoxy groups. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol .
Applications De Recherche Scientifique
3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with a similar phenylpiperazine structure.
Gefitinib: A tyrosine kinase inhibitor with a similar chlorinated and fluorinated phenyl ring.
Uniqueness
What sets 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClFN2O2/c1-26-17-8-12-23(13-9-17)16-6-10-24(11-7-16)20(25)5-3-15-2-4-19(22)18(21)14-15/h2,4,14,16-17H,3,5-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYMREUCTKBQIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)


![2,5-Dichlorothiazolo[4,5-b]pyridine](/img/structure/B2383992.png)


![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
![4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2384000.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)

